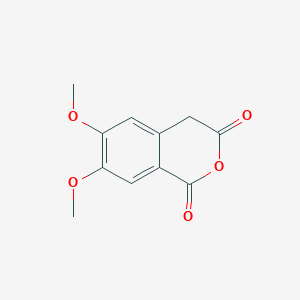
6,7-dimethoxy-4H-isochromene-1,3-dione
説明
6,7-Dimethoxy-4H-isochromene-1,3-dione is an organic compound with the molecular formula C11H10O5. It is characterized by its structure, which includes a benzene ring fused to a pyran ring, with two methoxy groups (-OCH3) attached to the benzene ring at positions 6 and 7, and a dione group at positions 1 and 3 of the pyran ring
化学反応の分析
Common Reagents and Conditions:
Major Products Formed:
科学的研究の応用
6,7-Dimethoxy-4H-isochromene-1,3-dione has several scientific research applications across various fields:
類似化合物との比較
List of Similar Compounds
6,7-Dimethoxy-1H-isochromene-1,3-dione
6,7-Dimethoxy-2H-isochromene-1,3-dione
6,7-Dimethoxy-3H-isochromene-1,3-dione
This comprehensive overview provides a detailed understanding of 6,7-dimethoxy-4H-isochromene-1,3-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
6,7-Dimethoxy-4H-isochromene-1,3-dione (also known as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.
- Chemical Formula : C₁₁H₁₀O₅
- CAS Number : 5653-42-9
- Molecular Weight : 222.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is likely due to the presence of methoxy groups that enhance electron donation capabilities.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anticancer Potential : Research has suggested that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Study 1: Antioxidant Activity
A study examined the antioxidant potential of this compound using the DPPH radical scavenging method. The compound demonstrated a strong ability to neutralize free radicals with an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant agent.
Case Study 2: Antimicrobial Effects
In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed notable inhibition zones in agar diffusion assays, suggesting that it could be developed into a therapeutic agent for bacterial infections.
Case Study 3: Anticancer Activity
A cytotoxicity assay conducted on HeLa cervical cancer cells revealed that this compound induced significant cell death with an IC50 value of 30 µM. Flow cytometry analysis indicated that the compound promotes apoptosis in these cells.
特性
IUPAC Name |
6,7-dimethoxy-4H-isochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-3-6-4-10(12)16-11(13)7(6)5-9(8)15-2/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATKSLBQUSPGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)OC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320095 | |
| Record name | NSC354971 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-42-9 | |
| Record name | NSC354971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC354971 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















